molecular formula C10H9F3O2 B1321785 1-[4-(Trifluoromethyl)phenoxy]propan-2-one CAS No. 1036762-58-9

1-[4-(Trifluoromethyl)phenoxy]propan-2-one

Cat. No.: B1321785
CAS No.: 1036762-58-9
M. Wt: 218.17 g/mol
InChI Key: JAWTZBKJCXMTDW-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenoxy]propan-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Trifluoromethyl)phenoxy]propan-2-one typically involves the introduction of the trifluoromethyl group into the phenoxy ring, followed by the attachment of the propan-2-one moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethyl)phenoxy]propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[4-(Trifluoromethyl)phenoxy]propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenoxy]propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

1-[4-(Trifluoromethyl)phenoxy]propan-2-one can be compared with other trifluoromethylated compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the propan-2-one moiety, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenoxy]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-7(14)6-15-9-4-2-8(3-5-9)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWTZBKJCXMTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612442
Record name 1-[4-(Trifluoromethyl)phenoxy]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036762-58-9
Record name 1-[4-(Trifluoromethyl)phenoxy]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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